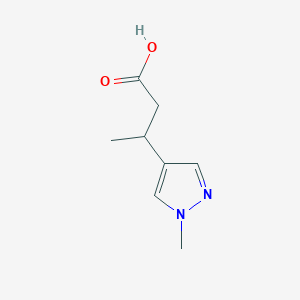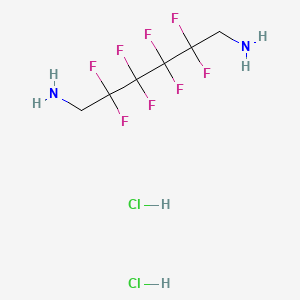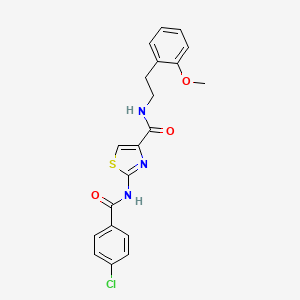![molecular formula C20H22N6O2S B2980997 N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide CAS No. 2415520-19-1](/img/structure/B2980997.png)
N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropylpyridazine moiety, an azetidine ring, and a pyrazolylbenzenesulfonamide group, which may contribute to its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropylpyridazine Moiety: This can be achieved through cyclopropanation reactions involving pyridazine derivatives.
Azetidine Ring Construction: Azetidine rings are often synthesized via cyclization reactions, which may involve the use of azetidinone intermediates.
Coupling Reactions: The final compound is formed by coupling the cyclopropylpyridazine and azetidine intermediates with a pyrazolylbenzenesulfonamide group. This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the pyrazole moiety.
Reduction: Reduction reactions could target the sulfonamide group or the pyridazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways involving sulfonamides and azetidines.
Medicine
In medicine, N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide could be explored for its potential as a therapeutic agent. Its sulfonamide group suggests possible antibacterial or anti-inflammatory properties.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The azetidine ring may enhance binding affinity through its unique three-dimensional structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(6-Chloropyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide
- N-[1-(6-Methylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide features a cyclopropyl group, which can impart unique steric and electronic properties. This may result in different biological activities or chemical reactivities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-24(17-13-25(14-17)20-10-9-19(22-23-20)15-3-4-15)29(27,28)18-7-5-16(6-8-18)26-12-2-11-21-26/h2,5-12,15,17H,3-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKHOTTZNVMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)


![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)

